molecular formula C8H11Cl2N3O B2389496 4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole;dihydrochloride CAS No. 2320225-65-6

4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole;dihydrochloride

Cat. No.: B2389496
CAS No.: 2320225-65-6
M. Wt: 236.1
InChI Key: PVJFOHMZHKYAHM-UHFFFAOYSA-N
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Description

4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole;dihydrochloride is a compound that features both imidazole and oxazole rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of imidazole derivatives with oxazole precursors in the presence of catalysts. The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound .

Scientific Research Applications

4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Imidazol-1-ylmethyl)-2-methyl-1,3-oxazole is unique due to its combined imidazole and oxazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-2-methyl-1,3-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.2ClH/c1-7-10-8(5-12-7)4-11-3-2-9-6-11;;/h2-3,5-6H,4H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJFOHMZHKYAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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